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Compound of Interest

Compound Name: 3-lodo-4-methylpyridine

Cat. No.: B110743

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of 3-lodo-4-methylpyridine
with its halogenated and non-halogenated analogs: 3-chloro-4-methylpyridine, 3-bromo-4-
methylpyridine, and 4-methylpyridine. The objective is to present a clear, data-driven
comparison of their key spectral features to aid in their identification, characterization, and
application in research and development. The data presented is a compilation from various
spectral databases and literature sources.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-lodo-4-methylpyridine and
its analogs.

'H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the
structure of organic molecules. The chemical shifts (d) in *H NMR are indicative of the
electronic environment of the protons.
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H-2 (3,

H-5 (3,

H-6 (3,

-CHs (9,

Compound Solvent
ppm) ppm) ppm) ppm)

3-lodo-4-

methylpyridin ~ ~8.5 (s) ~7.8 (d) ~8.2 (d) ~2.4 (s) CDCls

e

3-Chloro-4-

methylpyridin ~ 8.33 (s) 7.15 (d) 8.33 (d) 2.38 (s) CDCls

e

3-Bromo-4-

methylpyridin ~ 8.52 (s) 7.18 (d) 8.35 (d) 2.40 (s) CDCls

e

4-

Methylpyridin ~ 8.46 (d) 7.10 (d) 8.46 (d) 2.35(s) CDCIs[1]

e

Note: Data for 3-lodo-4-methylpyridine is estimated based on typical substituent effects on

the pyridine ring, as explicit experimental data was not readily available in the searched

literature. Data for analogs is sourced from publicly available spectral databases.

13C NMR Spectral Data

13C NMR spectroscopy provides information about the carbon framework of a molecule. The

chemical shifts are sensitive to the nature of the substituents on the pyridine ring.
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Compo C-2 (3, C-3 (3, C-4 (3, C-5 (3, C-6(3, -CHs(3,
und ppm) ppm) ppm) ppm) ppm) ppm)

Solvent

3-lodo-4-
methylpy ~152 ~95 ~148 ~138 ~150 ~20 CDCI3
ridine

3-Chloro-
4-

148.1 131.2 145.8 125.1 150.2 18.9 CDCls
methylpy

ridine

3-Bromo-
4-

150.9 120.5 147.2 125.8 153.2 19.5 CDCls
methylpy

ridine

4-
Methylpy 149.7 124.2 147.5 124.2 149.7 21.2 CDCI3[2]
ridine

Note: Data for 3-lodo-4-methylpyridine is estimated based on substituent effects, as explicit
experimental data was not readily available. Data for analogs is compiled from spectral
databases.

Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify functional groups in a molecule. The characteristic
vibrational frequencies are presented in wavenumbers (cm™1).
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C-H stretch  C-H stretch
Compound . . . C=N stretch C=C stretch C-X stretch
(aromatic) (aliphatic)
3-lodo-4-
methylpyridin ~ ~3050 ~2950 ~1580 ~1470 ~500-600
e
3-Chloro-4-
methylpyridin 3050 2960 1585 1475 600-800
e
3-Bromo-4-
methylpyridin 3040 2950 1580 1470 500-600[3]
e
4-
Methylpyridin 3030 2920 1595 1490 -[4]

e

Note: Data for 3-lodo-4-methylpyridine is estimated based on typical group frequencies.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The table shows the molecular ion peak (m/z).

Compound Molecular Formula  Molecular Weight [M]* (mlz)
3-lodo-4-

o CeHsIN 219.02 219
methylpyridine
3-Chloro-4-

o CsHsCIN 127.57 127/129[5]
methylpyridine
3-Bromo-4-

o CsHsBIN 172.02 171/173[3]
methylpyridine
4-Methylpyridine CeH7N 93.13 93[6]
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Note: The presence of isotopes (3*CI/3’Cl and 7°Br/81Br) results in characteristic isotopic

patterns for the chloro and bromo compounds.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7
mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR tube.

Data Acquisition: *H and 13C NMR spectra are recorded on a spectrometer operating at a
frequency of 300 MHz or higher for *H.

'H NMR: A standard pulse sequence is used to acquire the proton spectrum. Chemical shifts
are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard (0.00 ppm).

13C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.
Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the liquid
between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a
KBr pellet is prepared by grinding a small amount of the solid with KBr powder and pressing
the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be
used for both liquid and solid samples by placing them directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm~1.

Data Presentation: The spectrum is presented as a plot of transmittance (%) versus
wavenumber (cm~1).
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Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography
(LC-MS).

« lonization: Electron lonization (El) is a common method for volatile compounds, where the
sample is bombarded with a high-energy electron beam.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured, and a mass spectrum is generated,
plotting ion intensity versus m/z.

Application in Synthesis: Suzuki-Miyaura Coupling

3-Halopyridines are important building blocks in organic synthesis, frequently utilized in cross-
coupling reactions to form carbon-carbon bonds. A prominent example is the Suzuki-Miyaura
coupling, which is widely used in the pharmaceutical industry. The reactivity of the 3-
halopyridine in this reaction is dependent on the nature of the halogen, with the reactivity order
being | > Br > Cl.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Reactants

Aryl/Vinyl Boronic Acid
or Ester

3-Ha|o-4-methy|pyridine\
(X =Cl, Br, ) )

Reaction Conditions

Solvent
((e.g., Toluene, Dioxane) l ' Coupled Product)

A

Base
(e.g., Naz2COs, K2CO3)

( Pd Catalyst \

(e.g., Pd(PPhs)s)

Click to download full resolution via product page
Caption: Suzuki-Miyaura coupling of 3-halo-4-methylpyridines.

This guide provides a foundational spectroscopic comparison of 3-iodo-4-methylpyridine and
its analogs. The presented data and protocols are intended to be a valuable resource for
professionals in the fields of chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Spectroscopic Comparison of 3-lodo-4-methylpyridine
and Its Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110743#spectroscopic-comparison-of-3-iodo-4-

methylpyridine-with-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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